4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
Description
4-Methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a pyrimidine derivative featuring a methyl group at position 4, a 4-(1-phenylethyl)piperazinyl group at position 6, and a pyrrolidinyl substituent at position 2. The compound’s structure combines a heterocyclic pyrimidine core with nitrogen-rich substituents, which are critical for modulating solubility, bioavailability, and target binding. This article compares its structural, physicochemical, and functional attributes with analogous compounds.
Properties
IUPAC Name |
4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-17-16-20(23-21(22-17)26-10-6-7-11-26)25-14-12-24(13-15-25)18(2)19-8-4-3-5-9-19/h3-5,8-9,16,18H,6-7,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJDCQPXUGFFKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Substitution with Piperazine: The pyrimidine core is then reacted with 1-phenylethylpiperazine in the presence of a suitable base such as potassium carbonate in an organic solvent like dichloromethane.
Introduction of Pyrrolidine: Finally, the compound is treated with pyrrolidine under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrrolidine moieties using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on neurotransmitter systems and its potential use in treating neurological disorders.
Biochemistry: It is used as a tool compound to study enzyme interactions and receptor binding.
Industrial Chemistry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-methyl-6-[4-(1-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The piperazine and pyrrolidine moieties allow the compound to bind to these targets, modulating their activity. This can result in various biological effects, including changes in neurotransmitter levels or enzyme inhibition.
Comparison with Similar Compounds
Structural Analogues with Piperazine Substituent Variations
Substituents on the piperazine ring significantly influence molecular properties. Key analogs include:
4-Methyl-6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine (BK10202)
- Substituent : 5-Methyl-1,3,4-thiadiazol-2-yl group on piperazine.
- Molecular Formula : C₁₆H₂₃N₇S.
- Molecular Weight : 345.47 g/mol.
2-Methyl-4-(Piperazin-1-yl)-6-(Pyrrolidin-1-yl)pyrimidine
- Substituent : Unsubstituted piperazine.
- Molecular Formula : C₁₃H₂₁N₅.
- Molecular Weight : 247.34 g/mol.
- Key Features : Reduced lipophilicity and higher solubility due to the absence of bulky substituents. Predicted pKa = 10.06 ± 0.50, indicating moderate basicity .
Target Compound
- Substituent : 4-(1-Phenylethyl)piperazine.
- Molecular Formula : Estimated C₂₁H₂₉N₅ (calculated).
- Molecular Weight : ~375.5 g/mol.
Table 1: Piperazine-Substituted Analogs
Piperazine vs. Piperidine Analogs
Replacing piperazine with piperidine alters hydrogen-bonding capacity and basicity:
4-Methyl-6-(Piperidin-1-yl)pyrimidin-2-amine
- Core Modification : Piperidine replaces piperazine.
- Molecular Formula : C₁₀H₁₆N₄.
- Molecular Weight : 192.26 g/mol.
Table 2: Piperidine vs. Piperazine Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
